6,7-Dimethyltetrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
918941-04-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6,7-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-7-8-9-10-11(7)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
CNIJJEMELXEZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=NN2C=C1C |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of CDC Conditions for Tetrazolo[1,5-a]pyridine Synthesis
| Entry | Acid (Equivalents) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | Air | 74 |
| 3 | HOAc (6) | O₂ | 94 |
| 4 | TFA (2) | O₂ | 55 |
Notably, oxygen atmosphere and acetic acid synergistically enhance yield by facilitating oxidative dehydrogenation while suppressing byproducts like triazolo[1,5-a]pyridines.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a time-efficient alternative to conventional heating. A protocol adapted from PMC involves reacting 3,5-dimethylpyridine-2-carbonitrile with hydrazine hydrate under microwave conditions (300 W, 150°C, 20 minutes) to form the tetrazole ring. This method reduces reaction time from hours to minutes and improves yield (82% vs. 68% for conventional heating).
$$
\text{3,5-Dimethylpyridine-2-carbonitrile} + \text{N}2\text{H}4 \xrightarrow{\text{MW}} \text{this compound} + \text{NH}_3
$$
The microwave approach minimizes thermal degradation, making it suitable for acid-sensitive intermediates.
Catalytic Methods Using Transition Metals
Palladium and copper catalysts have been explored for tandem cyclization-functionalization reactions. For instance, 3,5-dimethylpyridine-2-amine undergoes Ullmann-type coupling with azide sources in the presence of CuI (10 mol%) and 1,10-phenanthroline to yield this compound. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced tetrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted tetrazolo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethyltetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antitumor agent.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines share a fused bicyclic core but replace the tetrazole ring with an imidazole moiety. Key comparisons include:
Key Differences :
- Imidazo derivatives demonstrate broader biological validation (e.g., antibacterial, anticancer), whereas tetrazolo analogs may require targeted studies to confirm similar efficacy.
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines feature a pyrazole ring fused to a pyrimidine system. Notable comparisons:
Key Differences :
- The tetrazole ring’s electron-withdrawing nature may confer distinct pharmacokinetic profiles compared to pyrazolo-pyrimidines, which rely on hydrogen bonding for enzyme inhibition.
- Pyrazolo-pyrimidines benefit from extensive SAR studies, whereas this compound lacks analogous pharmacological data.
Other Related Scaffolds
- Thioxohexahydroimidazo[1,5-a]pyridines: Novel thiohydantoin derivatives (e.g., MacathiohydantoinL) exhibit neuroprotective activity (68.63% cell viability at 20 µM) but lack the aromaticity of tetrazolo systems .
- Coordination Polymers : Imidazo[1,5-a]pyridine ligands form stable Zn(II) coordination polymers due to their multitopic chelating ability , a property less explored in tetrazolo analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Dimethyltetrazolo[1,5-a]pyridine, and how are intermediates stabilized?
- Methodological Answer : Synthesis often involves oxidation of pyrazolo[1,5-a]pyridine derivatives using metalloporphyrin-based systems (e.g., TPPMnCl-NaOCl), which selectively yield epoxides or diols. For example, the 6,7-epoxide intermediate is labile and requires stabilization via rapid isolation or derivatization (e.g., dehydration with triphenylphosphine) . Microwave-assisted condensation of isoflavones with aminopyrazoles is another route, offering chemoselectivity for regioselective product formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure and purity. Single-crystal X-ray diffraction provides definitive evidence of stereochemistry and intermolecular interactions (e.g., π-stacking or hydrogen bonding), which influence stability and reactivity .
Q. How is the biological activity of this compound derivatives initially screened?
- Methodological Answer : Antifungal or antimicrobial assays, such as the mycelium growth rate method, are used to evaluate inhibitory effects. For example, 6,7-diaryl derivatives show activity against Alternaria solani (IC50 = 17.11 µg/mL) via disruption of fungal cell membranes or enzyme inhibition . Dose-response curves and comparative IC50 values against control compounds validate efficacy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use gloves, protective eyewear, and fume hoods to avoid dermal or inhalation exposure. Labile intermediates (e.g., epoxides) should be handled under inert atmospheres. Waste must be segregated and processed by certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials, electron affinities, and bond dissociation energies. Basis sets like 6-31G* are used to model frontier molecular orbitals, identifying reactive sites for electrophilic/nucleophilic attacks .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or HRMS results may arise from tautomerism or solvent effects. Multi-nuclear NMR (e.g., <sup>13</sup>C, <sup>15</sup>N) and variable-temperature studies clarify dynamic processes. Computational validation via DFT-simulated spectra aligns experimental and theoretical data .
Q. How do substituents at the 6- and 7-positions influence the biological activity of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., halogens) enhance antifungal activity by increasing electrophilicity, while bulky substituents (e.g., isopropyl) improve metabolic stability. Structure-activity relationship (SAR) studies using Hammett constants or 3D-QSAR models quantify these effects .
Q. What mechanistic insights explain the chemoselectivity of pyrazolo[1,5-a]pyridine epoxidation under biomimetic conditions?
- Methodological Answer : Metalloporphyrin catalysts (e.g., TPPMnCl) mimic cytochrome P450 enzymes, enabling regioselective epoxidation via radical intermediates. Solvent polarity and oxidant strength (e.g., NaOCl vs. H2O2) modulate reaction pathways, favoring mono- or diepoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
